molecular formula C8H7ClN4O2 B1602108 Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate CAS No. 99951-90-3

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

Cat. No. B1602108
CAS RN: 99951-90-3
M. Wt: 226.62 g/mol
InChI Key: WHOZJESYNNZNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate is a synthetic compound consisting of a five-membered ring with one nitrogen atom and four carbon atoms. It was first synthesized in 1974 by a research group at the University of Tokyo. Since then, it has been studied extensively and has been used in various scientific applications. This compound has also been used in laboratory experiments in order to understand its biochemical and physiological effects.

Scientific Research Applications

Antiviral and Antimicrobial Activities

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class, which is structurally similar to your compound, have been synthesized as potential antiviral and antimicrobial agents .
  • Methods of Application : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
  • Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity. In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

Neuroprotective and Anti-neuroinflammatory Agents

  • Scientific Field : Pharmaceutical Research .
  • Application Summary : Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory activity on human microglia and neuronal cell model .
  • Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Further, the neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

properties

IUPAC Name

ethyl 5-chloro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O2/c1-2-15-7(14)5-3-6(9)13-4-10-12-8(13)11-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOZJESYNNZNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=NN=CN2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564702
Record name Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

CAS RN

99951-90-3
Record name Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine (10 g) was added to 50 ml of phosphorus oxychloride at room temperature, the mixture was heated at 60° C. for one hour, and excess phosphorus oxychloride was removed by distillation under reduced pressure. The remaining dark red oil was shaken with 200 ml of chloroform and 100 ml of water, and the aqueous layer was again extracted with 100 ml of fresh chloroform. The chloroform layers were joined together and washed with 80 ml of saturated sodium bicarbonate solution and 100 ml of saturated sodium chloride solution and dried over anhydrous sodium sulfate. The dried solution was concentrated under reduced pressure to about 50 ml, and the residue was recrystallized from 100 ml of n-hexane. The crystals were collected by filtration, affording 6.2 g of the objective compound as faint yellow crystals.
Name
7-Ethoxycarbonyl-5-hydroxy-s-triazolo[4,3-a]pyrimidine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Reactant of Route 5
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-chloro[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.